molecular formula C15H11ClN2O5 B11021051 Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11021051
M. Wt: 334.71 g/mol
InChI Key: SSEVBROPSKZFQT-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate, with the chemical formula C₁₄H₁₀ClN₃O₅, is a synthetic organic compound. It belongs to the class of benzoic acid derivatives and exhibits interesting properties due to its unique structure.

Preparation Methods

a. Synthetic Routes: The synthesis of Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate involves several steps. One common approach is the reaction between 3-chloroaniline and methyl 3-aminobenzoate. The carbamoylation of 3-chloroaniline leads to the formation of the carbamate intermediate, which subsequently reacts with methyl 3-aminobenzoate to yield the target compound.

b. Reaction Conditions: The specific conditions for this synthesis may vary, but typically involve suitable solvents (such as dichloromethane or ethanol), appropriate catalysts, and temperature control.

c. Industrial Production: While there isn’t widespread industrial production of this compound, it can be synthesized on a laboratory scale for research purposes.

Chemical Reactions Analysis

Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the carbamate group.

    Reduction Reactions: Reduction of the nitro group can yield the corresponding amino compound.

    Oxidation Reactions: Oxidation of the amine group can lead to the formation of the corresponding nitroso compound.

Common reagents include reducing agents (such as sodium borohydride), oxidizing agents (such as potassium permanganate), and acid/base catalysts.

Scientific Research Applications

a. Chemistry:

b. Biology: It may serve as a pharmacophore or scaffold for drug design.

c. Medicine: While not directly used as a drug, its derivatives could have therapeutic potential.

d. Industry: Limited industrial applications exist, but further exploration may reveal novel uses.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with cellular targets, affecting biological processes.

Properties

Molecular Formula

C15H11ClN2O5

Molecular Weight

334.71 g/mol

IUPAC Name

methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H11ClN2O5/c1-23-15(20)10-5-9(6-13(7-10)18(21)22)14(19)17-12-4-2-3-11(16)8-12/h2-8H,1H3,(H,17,19)

InChI Key

SSEVBROPSKZFQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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